(4-Amino-2-nitrophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-amino-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFKDORDJDVFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177536 | |
| Record name | Benzyl alcohol, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22996-17-4 | |
| Record name | Benzyl alcohol, 4-amino-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl alcohol, 4-amino-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Route Design for 4 Amino 2 Nitrophenyl Methanol
Precursor-Based Synthetic Approaches to the Benzenemethanol Core
The construction of the (4-Amino-2-nitrophenyl)methanol framework primarily relies on the strategic manipulation of substituted benzene (B151609) precursors. Key methodologies involve the reduction of nitro groups and interconversions of existing functional groups on the aromatic ring.
Reduction Strategies for Nitro-Substituted Aromatic Precursors
A common and effective method for introducing the amino group onto the benzene ring is through the reduction of a nitro group. This transformation is crucial as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com Various reducing agents can be employed, each with its own advantages in terms of chemoselectivity and reaction conditions.
Commonly used methods include catalytic hydrogenation with catalysts like palladium, platinum, or nickel, and metal-acid combinations such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com For instance, the reduction of a nitroarene using potassium borohydride (B1222165) (KBH₄) and iodine generates diborane (B8814927) (BI₃) in situ, which acts as the effective reductant. organic-chemistry.org This method is notable for its use of a practical and low-toxicity reagent system. organic-chemistry.org
Another approach involves the use of carbonyl iron powder (CIP), a highly active form of iron, which facilitates a mild and environmentally friendly reduction of aromatic nitro groups in water. organic-chemistry.org Metal-free reduction methods have also been developed, such as the use of tetrahydroxydiboron (B82485) in water, which provides good functional group tolerance. organic-chemistry.org
The choice of reducing agent can be critical to avoid over-reduction or undesired side reactions. For example, while lithium aluminum hydride (LiAlH₄) can reduce nitro groups, it may lead to the formation of azobenzenes. masterorganicchemistry.com
Table 1: Comparison of Selected Reduction Methods for Aromatic Nitro Groups
| Reducing Agent/System | Conditions | Advantages | Potential Limitations |
| H₂, Pd/C | Catalytic hydrogenation | High efficiency, clean reaction | May reduce other functional groups |
| Fe, HCl | Acidic conditions | Cost-effective | Requires stoichiometric amounts of metal |
| Sn, HCl | Acidic conditions | Effective for various substrates | Generates tin waste |
| KBH₄, I₂ | In situ generation of BI₃ | Practical, low-toxicity byproducts | Substrate-specific optimizations may be needed |
| Carbonyl Iron Powder (CIP) | Aqueous medium | Mild, safe, environmentally friendly | May have slower reaction rates for some substrates |
| Tetrahydroxydiboron | Water, metal-free | High chemoselectivity, mild conditions | Reagent availability and cost |
Functional Group Interconversions on the Aromatic Ring
For example, a strategically placed halogen or sulfonate ester on the aromatic ring can be displaced by a nucleophile to introduce a required functional group. vanderbilt.edu While halides are good leaving groups, sulfonate esters are even more reactive. vanderbilt.edu The conversion of a hydroxyl group to a halide can be achieved using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu
The amino group itself, once introduced, can be temporarily converted into an amide to control its high reactivity and ortho-, para-directing influence during subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com This "protection" strategy prevents multiple substitutions and unwanted side reactions with acidic catalysts. masterorganicchemistry.com The amide can later be hydrolyzed back to the free amine. masterorganicchemistry.com
Targeted Derivatization and Functionalization Strategies
Once the this compound core is synthesized, its functional groups—the amino group, the nitrophenyl moiety, and the methanol (B129727) functionality—can be selectively modified to create a diverse range of derivatives.
Reactions at the Amino Group: Amine Reactivity and Derivative Synthesis
The amino group in this compound is a primary aromatic amine, making it a nucleophilic center that can participate in a variety of reactions. As mentioned earlier, acylation to form an amide is a common strategy to modulate its reactivity. masterorganicchemistry.com This is often achieved using reagents like acetic anhydride. masterorganicchemistry.com
Transformations of the Nitrophenyl Moiety
The nitro group on the phenyl ring is a strong electron-withdrawing group and directs incoming electrophiles to the meta position. masterorganicchemistry.com The reduction of the nitro group is a key transformation, leading to the formation of an amino group, as discussed in section 2.1.1. It is important to note that the reduction of aromatic nitro compounds can sometimes lead to phenylhydroxylamine and its derivatives as intermediates or main products, depending on the reaction conditions and the catalyst used. mdpi.com
Modifications of the Methanol Functionality
The primary alcohol (methanol) functionality can undergo various transformations. Oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as those based on dimethyl sulfoxide (B87167) (DMSO), are often used to convert primary alcohols to aldehydes. imperial.ac.uk
The hydroxyl group can also be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. vanderbilt.edu This allows for the introduction of a wide range of other functional groups at the benzylic position. ub.eduvanderbilt.edu
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry is paramount in modern chemical synthesis to minimize environmental impact. For this compound, this involves strategic solvent choices, optimizing reaction efficiency, maximizing atom economy, and reducing waste.
Solvent Selection and Reaction Efficiency Optimization
Reaction efficiency is intrinsically linked to solvent choice and the catalytic system employed. For the selective reduction of an aldehyde in the presence of a nitro group, controlling reaction conditions such as temperature and pressure is crucial. researchgate.netcdnsciencepub.com For instance, using sodium borohydride, a common reducing agent, in a mixed solvent system like ethanol (B145695)/dichloromethane at low temperatures (-78°C) can significantly enhance selectivity for the aldehyde group over other reducible functionalities. cdnsciencepub.com Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) with a nickel nanoparticle catalyst, also represents an efficient method that can proceed under mild conditions. researchgate.net
Table 1: Comparison of Solvents for the Synthesis of this compound
| Solvent | Advantages | Disadvantages | Green Chemistry Consideration |
|---|---|---|---|
| Water | Non-toxic, non-flammable, inexpensive. nih.gov | Poor solubility for many organic substrates. | Excellent; considered the ideal green solvent. nih.gov |
| Ethanol/Methanol | Good solvating power, relatively low toxicity, biodegradable. numberanalytics.comscihorizon.com | Flammable. | Good; often used in green catalytic processes. scihorizon.comprimescholars.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less prone to peroxide formation than THF. calvin.edu | More expensive than traditional solvents. | Very Good; a recommended green alternative to THF and chlorinated solvents. calvin.edu |
| Dichloromethane (DCM) | Excellent solvating power for a wide range of reagents. | Suspected carcinogen, environmentally persistent. | Poor; use is actively discouraged under green chemistry principles. |
Atom Economy and Waste Minimization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org High atom economy indicates less waste generation.
The synthesis of this compound via the reduction of 4-amino-2-nitrobenzaldehyde (B8053893) can be analyzed for its atom economy. Consider the reduction using sodium borohydride (NaBH₄), a common hydride donor.
Reaction: 4 C₇H₆N₂O₃ + NaBH₄ + 4 H₂O → 4 C₇H₈N₂O₃ + NaB(OH)₄
To calculate the percent atom economy, the following formula is used: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
In this case, the desired product is this compound (MW: 168.15 g/mol ). echemi.com The reactants are 4-amino-2-nitrobenzaldehyde (MW: 166.13 g/mol ) and sodium borohydride (MW: 37.83 g/mol ). The calculation reveals a high theoretical atom economy for this transformation, as the primary addition is hydrogen.
However, older methods, such as the Béchamp reduction using iron filings and acid, have a significantly lower atom economy. rsc.org These reactions generate large amounts of iron oxide sludge as a byproduct, leading to substantial waste and disposal challenges. rsc.org Catalytic hydrogenation processes offer a much higher atom economy, as the catalyst is used in small amounts and the only other reactant is hydrogen gas. This minimizes waste streams significantly, aligning with the goals of green chemistry.
Synthetic Challenges and Innovative Solutions in this compound Production
The primary challenge in synthesizing this compound lies in the chemoselective reduction of the aldehyde group without affecting the sensitive nitro group on the same aromatic ring. researchgate.net The nitro group is also susceptible to reduction under many conditions that reduce aldehydes, which can lead to a mixture of products, including the corresponding diamine or other partially reduced species. nih.gov Another potential issue is the self-polymerization of the aminobenzaldehyde starting material or product under certain conditions. nih.gov
To address these challenges, several innovative solutions have been developed:
Advanced Catalytic Systems: Modern catalysts offer high selectivity under mild conditions. Nickel nanoparticle-based systems have demonstrated excellent chemoselectivity for reducing aldehydes in the presence of nitro groups. researchgate.net Similarly, cobalt-pincer complexes have been used for the hydroboration of aldehydes with high functional group tolerance. mdpi.com Iridium-based catalysts are also effective for transfer hydrogenation in aqueous media, a particularly green approach. organic-chemistry.org
Chemoselective Reagents: The development of highly selective reducing agents is crucial. Ammonia borane (B79455) (AB) in water has been shown to selectively reduce aldehydes and ketones while leaving nitro groups and other sensitive functionalities intact. rsc.org Another advanced reagent, tetrahydroxydiboron [B₂(OH)₄], is highly effective for the chemoselective reduction of nitroarenes, but its application for aldehyde reduction highlights the ongoing development of tunable boron-based reagents. scihorizon.com The combination of NaBH₄ with additives like acetylacetone (B45752) or transition metal complexes can also modulate its reactivity to favor aldehyde reduction. researchgate.netjsynthchem.com
Process Optimization: Continuous flow chemistry is an emerging solution to handle potentially hazardous reactions or unstable intermediates safely. scihorizon.com It allows for precise control over reaction temperature, time, and stoichiometry, which can enhance selectivity and yield while minimizing the risk of side reactions. This approach has been successfully applied to challenging reductions, improving safety and efficiency compared to traditional batch processes. scihorizon.com
Table 2: Comparison of Synthetic Routes for this compound
| Method | Reducing Agent/Catalyst | Advantages | Challenges/Disadvantages |
|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Readily available, easy to handle, mild conditions possible. cdnsciencepub.com | Selectivity can be low without careful control of temperature and solvent. cdnsciencepub.com |
| Catalytic Transfer Hydrogenation | Ni-Nanoparticles / Ammonium Formate | High selectivity, green catalyst, mild conditions. researchgate.net | Catalyst preparation and potential for metal leaching. |
| Catalytic Hydrogenation | H₂ / Pd/C or PtO₂ | Excellent atom economy, clean reaction. numberanalytics.com | Requires high-pressure equipment; risk of over-reduction of the nitro group. numberanalytics.comnih.gov |
| Aqueous Phase Reduction | Ammonia Borane (AB) in Water | Excellent chemoselectivity, environmentally benign solvent. rsc.org | Substrate solubility in water may be a limitation. |
| Hydroboration | Pinacolborane / Cobalt Catalyst | High functional group tolerance, mild conditions. mdpi.comresearchgate.net | Cost and availability of specialized catalysts. |
Elucidation of Reaction Mechanisms and Kinetics of 4 Amino 2 Nitrophenyl Methanol Transformations
Mechanistic Pathways of Nitro Group Reduction
The reduction of the nitro group is a cornerstone of nitroaromatic chemistry, providing a gateway to valuable amino-substituted compounds. For (4-Amino-2-nitrophenyl)methanol, this transformation converts the starting material into 2,4-diaminobenzyl alcohol, a potentially useful synthetic intermediate.
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. The reaction typically involves the use of a metal catalyst and a source of hydrogen.
The mechanism of catalytic hydrogenation of nitroarenes is generally understood to proceed through a sequence of intermediates. There are two commonly accepted pathways: the direct pathway and the condensation pathway. acs.org
Direct Hydrogenation Pathway: This route involves the stepwise reduction of the nitro group on the catalyst surface. The nitro compound first gets reduced to a nitrosoarene, which is then further reduced to a hydroxylamine (B1172632) intermediate. The final step is the reduction of the hydroxylamine to the corresponding amine. For this compound, this pathway would be: this compound → (4-Amino-2-nitrosophenyl)methanol → (4-Amino-2-(hydroxyamino)phenyl)methanol → 2,4-Diaminobenzyl alcohol
Condensation Pathway (Haber-type): This pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy compound. This azoxy compound is then successively reduced to an azo compound, a hydrazo compound, and finally cleaved to form two molecules of the amine. acs.org Mechanistic studies on various nitroarenes have shown that the direct pathway is often favored, though the condensation route can occur, particularly under specific catalytic conditions. acs.org
The choice of catalyst and reaction conditions significantly influences the reaction rate and selectivity, primarily by minimizing the accumulation of hydroxylamine intermediates, which can be undesirable. google.com
Table 1: Catalysts and Conditions for Aromatic Nitro Group Hydrogenation
| Catalyst | Modifier/Support | Solvent | Temperature (°C) | Pressure (bar) | Observations |
|---|---|---|---|---|---|
| 5% Pd/C | NH₄VO₃ | Tetrahydrofuran | 120 | 20 | 100% conversion to amine, no hydroxylamine detected. google.com |
| 5% Pt/C | - | Methanol (B129727) | 60 | 10 | Effective for dinitro compounds, though dehalogenation can be a side reaction. google.com |
| Raney Nickel | - | Methanol | High | High | Industrial standard, but often requires more stringent conditions than palladium catalysts. uctm.edu |
The kinetics of the hydrogenation of various aromatic nitro compounds have been found to be first-order with respect to the substrate, catalyst, and hydrogen pressure. acs.org The reaction rate is also influenced by the solvent, with ethanol (B145695) and isopropanol (B130326) being suitable choices. uctm.edu
Following the reduction of the nitro group to an amine, the resulting ortho-diamine structure can be susceptible to intramolecular cyclization reactions, particularly if another electrophilic center is present or can be formed. While this compound itself does not possess an immediate electrophilic partner for the newly formed amine, derivatives or subsequent reaction products might.
A relevant analogy is the reductive cyclization of o-nitrophenyl propargyl alcohols, where the reduction of the nitro group to an amine is followed by an acid-catalyzed cyclization to form quinolines. organic-chemistry.org In this process, the amine acts as an intramolecular nucleophile. organic-chemistry.org Similarly, oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles involves the intramolecular nucleophilic attack of the aniline (B41778) moiety to form an indolinone ring system. nih.gov
For the product of the reduction of this compound, which is 2,4-diaminobenzyl alcohol, a subsequent reaction could induce cyclization. For example, oxidation of the benzylic alcohol to an aldehyde would create an electrophilic center. The ortho-amino group could then attack this aldehyde intramolecularly, leading to the formation of a dihydroquinazoline (B8668462) ring system after dehydration.
The proposed mechanistic steps would be:
Reduction: this compound is reduced to 2,4-diaminobenzyl alcohol.
Oxidation: The benzylic alcohol is oxidized to form 2,4-diaminobenzaldehyde.
Intramolecular Cyclization: The amino group at the 2-position attacks the aldehyde carbonyl, forming a hemiaminal.
Dehydration: The hemiaminal loses water to form the final heterocyclic product.
Amination and Condensation Reaction Mechanisms
The primary amino group of this compound is a potent nucleophile, enabling it to participate in various amination and condensation reactions, most notably with carbonyl compounds.
A hemiaminal is a functional group characterized by a hydroxyl group and an amine attached to the same carbon atom. wikipedia.org These species are key intermediates in the formation of imines (Schiff bases) from the reaction of an amine with an aldehyde or ketone. wikipedia.org
The amino group of this compound can react with an aldehyde or ketone to form a hemiaminal (also known as a carbinolamine). The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. This is followed by a proton transfer, typically involving a solvent molecule, to neutralize the charges, resulting in the hemiaminal.
Hemiaminals are generally unstable and exist in equilibrium with the starting amine and carbonyl compound. wikipedia.org Except in special cases, such as with highly electron-withdrawing groups or in cyclic systems, they are often not isolable and proceed to dehydrate. wikipedia.org The stability of the hemiaminal formed from this compound would be influenced by the nature of the carbonyl reactant and the reaction conditions.
The condensation of a primary amine with an aldehyde or ketone to form a Schiff base (an imine) is a fundamental reaction in organic chemistry. nih.govresearchgate.net The reaction proceeds via the hemiaminal intermediate discussed previously.
The mechanism for the formation of a Schiff base from this compound and an aldehyde (R-CHO) is as follows:
Hemiaminal Formation: The amino group of this compound attacks the carbonyl carbon of the aldehyde, forming an unstable zwitterionic intermediate, which quickly undergoes proton transfer to yield the neutral hemiaminal.
Dehydration: Under acidic or basic catalysis, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule and forming a resonance-stabilized iminium ion.
Deprotonation: A base (e.g., a solvent molecule or another amine molecule) removes the proton from the nitrogen, yielding the final, neutral Schiff base.
This reaction is reversible, and the formation of the Schiff base is often driven to completion by removing the water formed during the reaction. Various catalysts can be employed to enhance the condensation process. researchgate.net
Table 2: Research Findings on Schiff Base Synthesis from Amines
| Amine Reactant | Carbonyl Reactant | Solvent | Catalyst | Key Finding | Reference |
|---|---|---|---|---|---|
| 4-Aminophenol (B1666318) | Various Aldehydes | - | Dodecatungstosilicic acid / P₂O₅ | Efficient, high-yield synthesis under solvent-free conditions. | researchgate.net |
| 4-Aminophenol | 5-Chlorosalicylaldehyde | Ethanol | Acetic Acid | Condensation confirmed by the appearance of a C=N stretching frequency in the IR spectrum. | nih.gov |
| 2-Amino-4-chlorophenol | Trimethinium salts | Ethanol | Triethylamine | An efficient route for synthesizing novel N₂O₂ Schiff bases. rsc.org | rsc.org |
Photochemical and Electrochemical Reaction Mechanisms
The presence of the nitrobenzyl moiety makes this compound a candidate for photochemical transformations. The electroactive nitro and amino groups also suggest a rich electrochemical behavior.
Photochemical Reaction Mechanisms
The photochemistry of 2-nitrobenzyl compounds is well-studied, as they are often used as photolabile protecting groups ("caged compounds"). acs.org Upon irradiation with UV light, these compounds undergo an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position.
The established mechanism for related 2-nitrobenzyl alcohols proceeds as follows: acs.orgresearchgate.net
Excitation: The 2-nitrobenzyl system absorbs a photon, promoting the nitro group to an excited state.
Intramolecular H-Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic -CH₂OH group, forming a biradical intermediate.
Formation of aci-Nitro Intermediate: This biradical rapidly rearranges to form a transient aci-nitro tautomer. These intermediates are characterized by strong absorption around 400 nm. acs.org
Decay Pathways: The aci-nitro intermediate is short-lived and decays via one of two main pathways depending on the solvent and pH.
Cyclization Pathway: The intermediate can cyclize to form a five-membered ring, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This cyclic intermediate then rearranges and fragments to release the final product.
Proton Transfer Pathway: In some solvents, the decay proceeds via proton transfers to form a hydrated nitroso compound. researchgate.net
For this compound, this photochemical transformation would be expected to yield 4-amino-2-nitrosobenzaldehyde. The rate and efficiency of this photorelease are highly dependent on factors like pH and solvent composition. acs.org
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound would be dominated by the redox processes of the nitro and amino groups. Cyclic voltammetry studies on structurally similar compounds, such as Schiff bases derived from aminophenols and nitrobenzaldehydes, provide insight into the likely mechanisms. electrochemsci.org
Reduction: The nitro group is highly electrophilic and readily undergoes electrochemical reduction. In aqueous media, this is typically an irreversible, multi-electron, multi-proton process. The reduction potential will be dependent on the pH of the solution. The first step is often the formation of a nitro radical anion, which is then further reduced to the nitroso and hydroxylamine species, ultimately leading to the primary amine (2,4-diaminobenzyl alcohol).
Oxidation: The primary aromatic amino group can be electrochemically oxidized. This process is also often complex and pH-dependent, typically proceeding via a radical cation intermediate. This can lead to the formation of various products, including polymeric films on the electrode surface through coupling reactions. The benzylic alcohol group could also be oxidized at higher potentials to form the corresponding aldehyde.
A cyclic voltammetry study of this compound would likely show an irreversible cathodic peak corresponding to the reduction of the nitro group and an anodic peak corresponding to the oxidation of the amino group. The exact potentials and peak characteristics would provide detailed kinetic and mechanistic information about the electron transfer processes.
Light-Induced Transformations of the Nitroaromatic System
The photochemistry of nitroaromatic compounds, including this compound, is characterized by complex reaction pathways initiated by the absorption of light. While specific studies on this compound are limited, the behavior of related nitrobenzyl alcohols provides significant insights into its likely light-induced transformations. The presence of both a nitro group and an amino group on the aromatic ring, along with a hydroxymethyl substituent, suggests a rich and varied photochemistry.
Upon irradiation, 2-nitrobenzyl alcohols are known to undergo an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. nih.govnih.gov This intermediate is a key species that can then proceed through several pathways. For 2-nitrobenzyl alcohol, two competing reaction paths have been identified for the decay of the primary aci-nitro photoproducts. nih.gov One pathway, which is predominant in aprotic solvents and under acidic or basic aqueous conditions, involves proton transfer to form hydrated nitroso compounds. The other pathway, which is more significant in water at a pH range of 3-8, proceeds through the classical mechanism of cyclization to a benzisoxazolidine intermediate, followed by ring-opening to a carbonyl hydrate. nih.gov
The quantum yields for the photoreactions of nitrobenzyl alcohols can be significant. For instance, the irradiation of 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol (B14764) yields the corresponding 2-nitroso benzaldehyde (B42025) and 2-nitroso acetophenone (B1666503) with quantum yields of about 60%. nih.gov The efficiency of these photoreactions can be influenced by the solvent environment. For some nitrobenzyl alcohols, no significant difference in photoreaction efficiency is observed across various solvents like neutral water, aqueous sulfuric acid, methanol, and acetonitrile, suggesting a predominantly intramolecular pathway. cdnsciencepub.com However, for other isomers, the presence of water is essential for significant photochemistry. cdnsciencepub.com
| Compound | Solvent | Irradiation Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| This compound | Methanol | 313 | Data not available |
| 2-Nitrobenzyl alcohol | Various | - | ~0.6 nih.gov |
| p-Nitrobenzyl alcohol | Aqueous Solution | 254 | - cdnsciencepub.com |
Redox Chemistry and Electron Transfer Mechanisms
The redox chemistry of this compound is primarily dictated by the nitro group, which is a well-known electron-withdrawing group and can be readily reduced. The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. This process typically proceeds through a series of intermediates, including nitroso and hydroxylamine species.
Electrochemical studies on related nitroaromatic compounds have shown that the reduction can occur in a stepwise manner. For example, the electrochemical reduction of nitro-alcohols in a sulfuric medium has been shown to proceed in three stages: a four-electron reduction to the hydroxylamine, followed by a two-electron reduction to the amino alcohol, and finally a purification step. smolecule.com The voltage at which these reductions occur can be controlled to selectively form the desired product. smolecule.com
While detailed electrochemical data for this compound is scarce, the following table presents typical redox potentials for related nitroaromatic compounds to provide a comparative context.
| Compound | Solvent/Electrolyte | Redox Process | Potential (V vs. reference electrode) |
|---|---|---|---|
| This compound | - | NO₂ → NH₂ | Data not available |
| Nitrobenzene | Acetonitrile/TEAP | NO₂ → NO₂⁻ | -1.15 (vs. SCE) |
| 4-Nitrophenol (B140041) | Aqueous buffer | NO₂ → NH₂ | -0.67 (vs. Ag/AgCl) |
Kinetic Analysis of Key Reaction Steps
A thorough kinetic analysis is essential for understanding the factors that control the rate of transformations of this compound. This includes identifying the rate-determining steps and characterizing the transition states involved.
Rate-Determining Steps and Transition State Characterization
The identification of the rate-determining step in a reaction mechanism is crucial for optimizing reaction conditions. For the photoreactions of nitrobenzyl alcohols, the decay of the initial aci-nitro intermediate is often a key kinetic step. The rate of this decay can be influenced by factors such as pH and the presence of catalysts. cdnsciencepub.comacs.org
For redox reactions, the rate-determining step can be the initial electron transfer to form the radical anion, or a subsequent step such as the cleavage of a bond within the radical anion. Kinetic studies on the aminolysis of related 4-nitrophenyl carbonates have revealed stepwise mechanisms with changes in the rate-determining step depending on the basicity of the attacking amine.
Characterization of the transition state provides valuable information about the geometry and energy of the highest energy point along the reaction coordinate. While experimental characterization of transition states is challenging, computational chemistry methods are often employed to model these structures. For this compound, no specific transition state characterizations have been reported. However, studies on related systems suggest that for photoreactions, the transition state for hydrogen abstraction would involve an elongated C-H bond and a close approach of the nitro group oxygen to the benzylic hydrogen. For redox reactions, the transition state would depend on the specific step being considered.
Solvent Effects on Reaction Kinetics
The solvent can have a profound effect on the kinetics of chemical reactions, particularly those involving charged or highly polar intermediates and transition states. For the transformations of this compound, both light-induced and redox reactions are expected to be sensitive to the solvent environment.
In the case of photoreactions, the solvent can influence the lifetime of excited states and the stability of intermediates such as the aci-nitro species. For some nitrobenzyl compounds, a solvent isotope effect has been observed, indicating the involvement of the solvent in proton transfer steps. cdnsciencepub.com For instance, the photoreaction of m-nitrobenzyl alcohol showed a solvent isotope effect (kH₂O/kD₂O) of 1.40, suggesting that the solvent acts as a proton donor or acceptor in the rate-determining step. cdnsciencepub.com
For redox reactions, the polarity of the solvent can significantly impact the rate of electron transfer. A study on the reduction of 4-nitrophenol by sodium borohydride (B1222165) in the presence of metallic nanoparticles demonstrated a dramatic decrease in the reaction rate with the addition of alcohols (methanol, ethanol, isopropanol) to the aqueous reaction mixture. nih.govpsu.edu This was attributed in part to the lower polarity of the alcohol-water mixtures compared to pure water, which can affect the stability of charged intermediates. nih.gov The table below illustrates the effect of solvent composition on the apparent rate constant for the reduction of 4-nitrophenol, which may be indicative of the behavior of this compound under similar conditions.
| Solvent (Water/Alcohol) | Alcohol | Alcohol Concentration (vol%) | Apparent Rate Constant, k_app (s⁻¹) |
|---|---|---|---|
| Water | - | 0 | Reference Value |
| Water/Methanol | Methanol | 25 | Decreased nih.gov |
| Water/Ethanol | Ethanol | 25 | Decreased nih.gov |
| Water/Isopropanol | Isopropanol | 25 | Significantly Decreased nih.gov |
Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H and ¹³C NMR Chemical Shift Assignments and Structural Elucidation
In ¹H NMR spectroscopy, the protons on the aromatic ring would appear as distinct signals, likely in the downfield region (typically 6.0-8.0 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro group. The protons of the aminophenyl moiety would exhibit specific splitting patterns based on their coupling with neighboring protons. The benzylic protons of the methanol (B129727) group (-CH₂OH) would likely appear as a singlet or a doublet, depending on the solvent and coupling to the hydroxyl proton, in the range of 4.5-5.0 ppm. The amino (-NH₂) and hydroxyl (-OH) protons would present as broad singlets, and their chemical shifts would be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
In ¹³C NMR spectroscopy, the aromatic carbons would show signals in the range of 110-160 ppm. The carbon bearing the nitro group and the one bearing the amino group would be significantly shifted due to their strong electronic effects. The carbon of the hydroxymethyl group (-CH₂OH) would be expected in the upfield region, typically around 60-65 ppm.
2D NMR Techniques for Connectivity and Conformation Analysis
To definitively assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of the ¹³C NMR spectrum. Further 2D techniques like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, confirming the connectivity of the functional groups to the aromatic ring.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Identification of Functional Groups and Hydrogen Bonding Interactions
The FT-IR spectrum of (4-Amino-2-nitrophenyl)methanol would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching of the alcohol group would be observed as a broad band around 3200-3600 cm⁻¹, with its broadness indicating hydrogen bonding. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) would give rise to strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring would be seen just above 3000 cm⁻¹, while the C-O stretching of the primary alcohol would be in the 1000-1050 cm⁻¹ region.
Conformational Analysis via Vibrational Signatures
Both FT-IR and Raman spectroscopy can provide insights into the molecular conformation. The positions and shapes of the vibrational bands can be influenced by factors such as intramolecular and intermolecular hydrogen bonding involving the amino, hydroxyl, and nitro groups. For instance, the presence of strong hydrogen bonding would lead to a significant broadening and shifting of the O-H and N-H stretching bands to lower wavenumbers. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the vibrations of the aromatic ring and the C-C backbone.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways could include:
Loss of a hydroxyl radical (•OH) from the methanol group.
Loss of formaldehyde (CH₂O) from the hydroxymethyl group.
Loss of water (H₂O).
Loss of the nitro group (•NO₂) or nitric oxide (•NO).
Cleavage of the C-C bond between the aromatic ring and the methanol group, leading to the formation of a stable benzylic cation.
The analysis of these fragment ions would help to confirm the structure of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polar, thermally labile molecules like this compound. In positive ion mode, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, due to the basicity of the primary amino group. The high-energy environment of the mass spectrometer can induce fragmentation of this parent ion.
Energetically unstable molecular ions often break apart into smaller, more stable fragments. libretexts.org The fragmentation of this compound would likely proceed through characteristic pathways for benzyl (B1604629) alcohols and nitroaromatic compounds. Common fragmentation events include the loss of small, neutral molecules. For instance, the cleavage of bonds adjacent to an oxygen atom is a typical fragmentation pathway for alcohols. libretexts.org
Predicted ESI-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Notes |
| 169.06 | [C₇H₉N₂O₃]⁺ | - | Protonated molecular ion [M+H]⁺ |
| 151.05 | [C₇H₇N₂O₂]⁺ | H₂O | Loss of water from the benzylic alcohol group |
| 139.05 | [C₇H₉NO₂]⁺ | NO | Loss of nitric oxide from the nitro group |
| 123.06 | [C₇H₉NO]⁺ | NO₂ | Loss of nitrogen dioxide from the nitro group |
This table represents predicted data based on established fragmentation principles, as direct experimental spectra for this specific compound are not available in the provided search results.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Both GC-MS and LC-MS are powerful hyphenated techniques for separating and identifying components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of this compound by GC-MS is challenging due to its polarity and low volatility, which stem from the hydroxyl and amino functional groups. mdpi.comsigmaaldrich.com These groups make the molecule prone to thermal degradation at the high temperatures required for GC analysis. mdpi.com Therefore, chemical derivatization is typically necessary to convert the polar -OH and -NH₂ groups into less polar, more volatile, and more thermally stable moieties, for instance, through silylation. sigmaaldrich.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for the analysis of this compound without the need for derivatization. Reversed-phase HPLC can separate the compound from nonpolar impurities, and the eluent can be directly coupled to a mass spectrometer. ESI is the most common ionization source used in this context. LC-MS/MS methods, which involve further fragmentation of a selected parent ion, can provide enhanced selectivity and structural information, which is a common technique for analyzing nitroaromatic compounds in various matrices. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related compounds such as (4-nitrophenyl)methanol and 4-aminobenzyl alcohol provides a strong basis for predicting its solid-state characteristics. nih.govresearchgate.net
Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds and π–π stacking interactions, which are characteristic of molecules containing hydroxyl, amino, nitro, and aromatic functionalities.
Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen atoms of the nitro (-NO₂) and hydroxyl groups are effective acceptors. This would likely result in an extensive hydrogen-bonding network. For example, in the crystal structure of (4-nitrophenyl)methanol, molecules form infinite chains through O—H⋯O hydrogen bonds involving the nitro group. nih.gov Similarly, polymorphs of 4-aminobenzyl alcohol exhibit structures with stacks of hydrogen-bonded molecules. researchgate.netst-andrews.ac.uk
π–π Stacking: The planar aromatic rings are expected to engage in π–π stacking interactions, contributing to the stability of the crystal lattice. In (4-nitrophenyl)methanol, these interactions link molecular ribbons, with centroid-to-centroid distances between alternating parallel aromatic rings measured at 3.6514 (7) Å and 3.8044 (7) Å. nih.gov
Expected Intermolecular Interactions in Solid this compound
| Interaction Type | Donor Group | Acceptor Group | Significance |
| Hydrogen Bonding | Hydroxyl (-OH), Amino (-NH₂) | Nitro (-NO₂), Hydroxyl (-OH) | Primary determinant of crystal packing |
| π–π Stacking | Benzene (B151609) Ring (π-system) | Benzene Ring (π-system) | Stabilizes the layered structure |
| C—H⋯O Interactions | Aromatic C-H | Nitro (-NO₂), Hydroxyl (-OH) | Secondary, weaker interactions contributing to packing efficiency |
Absolute Configuration Determination of Chiral Centers
This compound is an achiral molecule. It does not possess any stereocenters (chiral centers), and its mirror image is superimposable on the original molecule. Consequently, the determination of absolute configuration is not applicable to this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores.
Chromophore Analysis of the Nitroaromatic and Amino Moieties
The principal chromophore in this compound is the benzene ring substituted with both an amino group (-NH₂) and a nitro group (-NO₂).
Nitro Group: The nitro group is a strong chromophore and a powerful electron-withdrawing group. It significantly influences the electronic transitions within the aromatic system.
Amino Group: The amino group acts as an auxochrome, an electron-donating group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum.
The molecule features an electron-donating group (amino) and an electron-withdrawing group (nitro) attached to the same π-system, creating a "push-pull" electronic environment. This configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation. Such systems are known to exhibit strong absorption bands that are shifted to longer wavelengths (bathochromic or red shift) compared to the individual monosubstituted compounds.
The electronic spectrum is expected to be characterized by intense π→π* transitions associated with the aromatic system and weaker n→π* transitions originating from the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen atom of the amino group. For comparison, 4-nitrophenol (B140041), a structurally related compound, displays a strong absorption maximum between 320 nm and 400 nm, depending on the pH, which corresponds to the formation of the nitrophenolate ion. researchgate.net Given the combined electronic effects in this compound, a significant absorption band in a similar region of the UV-Vis spectrum is anticipated.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and decomposition characteristics of chemical compounds. While specific TGA and DSC data for this compound are not extensively published, analysis of related nitroaromatic compounds and alcohols provides valuable insights into its expected thermal behavior.
The thermal stability of nitroaromatic compounds is a critical parameter, particularly for safe handling and storage. The decomposition of these compounds is often initiated by the cleavage of the C-NO₂ bond or by intramolecular rearrangements involving the nitro group.
Studies on the thermal stability of various alcohols have shown that their decomposition temperatures and pathways are influenced by their molecular structure. nih.govmdpi.com For instance, thermogravimetric analysis of biolubricants derived from fatty acids and isoamyl alcohol indicated that the onset of thermal decomposition (defined as 5% mass loss) occurred at temperatures around 195-229°C. mdpi.com
For nitroaromatic compounds, the presence of other functional groups on the aromatic ring significantly affects their thermal stability. The thermal stability of alcohol dehydrogenase mutants, for example, has been shown to be enhanced by the formation of intramolecular salt bridges, with a 50% inactivation temperature (T₁/₂) observed at around 63.8°C for the wild-type enzyme. nih.gov While this is a biological system, it illustrates the influence of molecular interactions on thermal stability.
The addition of saccharides and sugar alcohols has been shown to improve the thermal stability of certain biological molecules, with the protective effect being most pronounced at temperatures below 65°C. mdpi.com This suggests that intermolecular interactions can play a significant role in stabilizing molecules against thermal degradation.
Given the presence of the nitro, amino, and hydroxyl groups in this compound, its thermal decomposition is likely to be a complex process. The initial steps may involve the loss of water, followed by the decomposition of the nitro and amino groups, and ultimately, the fragmentation of the aromatic ring. The intramolecular hydrogen bonding between the hydroxyl and nitro groups could influence the initial decomposition temperature.
Table 2: Thermal Stability Data for Related Compound Classes
| Compound/Material Class | Analytical Technique | Key Thermal Parameter | Observed Temperature Range |
|---|---|---|---|
| Biolubricants (Alcohol-derived) | TGA | Tonset (5% mass loss) | 195 - 229 °C mdpi.com |
| Alcohol Dehydrogenase (Mesophilic) | Activity Assay | T1/2 (60 min incubation) | 63.8 °C nih.gov |
| Phycocyanin with Stabilizers | Spectroscopy | Effective Stabilization | < 65 °C mdpi.com |
Advanced Chromatographic Methodologies
Chromatographic techniques are indispensable for the purification, separation, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly valuable for analyzing non-volatile and thermally labile compounds like this compound.
HPLC is a cornerstone technique for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. While specific HPLC methods for this compound are not detailed in peer-reviewed literature, methods for the closely related compound, 4-amino-2-nitrophenol, have been reported and can serve as a starting point for method development.
A reported HPLC method for the enantioseparation of β-amino alcohols utilized a chiral derivatizing reagent to enable UV detection and separation of diastereomers, achieving excellent resolution. nih.gov This highlights the potential for developing specialized HPLC methods for aminobenzyl alcohols. The development of HPLC methods for the analysis of o-nitrobenzyl alcohol derivatives has also been crucial in studying their photochemical reactions, allowing for the quantification of reactants and products. nih.gov
For the analysis of this compound, a reversed-phase HPLC method would likely be suitable. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with a UV detector, would be a logical starting point. The specific conditions, such as the mobile phase composition, flow rate, and detection wavelength, would need to be optimized to achieve good separation and peak shape.
Table 3: Exemplary HPLC Conditions for a Related Amino-Alcohol
| Parameter | Condition |
|---|---|
| Compound | β-Amino Alcohols (derivatized) nih.gov |
| Technique | HPLC nih.gov |
| Detection | UV nih.gov |
| Runtime | < 31 minutes nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) and higher pressures compared to conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. While specific UPLC methods for this compound are not published, the principles of method transfer from HPLC to UPLC are well-established.
Given the availability of HPLC methods for related compounds, a UPLC method for this compound could be readily developed. This would offer advantages in terms of throughput for quality control and reaction monitoring. Commercial suppliers of this compound often provide documentation that may include HPLC or UPLC data, confirming the feasibility of these techniques for its analysis. ambeed.com
Microscopic Techniques for Morphological and Surface Analysis (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid materials at the micro- and nanoscale. This information is valuable for understanding the physical properties of a compound, such as its crystal habit, particle size distribution, and surface features.
Currently, there is a lack of published SEM studies specifically on this compound. However, SEM has been used to characterize related organic crystals. For example, in the study of an organic (4-nitrophenyl) methionine single crystal, while the primary characterization was done by other techniques, SEM would be a complementary method to observe the crystal morphology. researchgate.net Similarly, the crystal structure of (4-nitrophenyl)methanol has been determined by X-ray diffraction, and SEM could provide visual confirmation of the crystal morphology. nih.gov
For this compound, SEM analysis would be beneficial to:
Determine the crystal shape and habit.
Assess the uniformity of the crystalline material.
Identify the presence of any amorphous regions or impurities on the crystal surface.
Characterize the particle size distribution of a powdered sample.
Such morphological information is crucial for various applications, including formulation development and understanding the solid-state reactivity of the compound.
Computational Chemistry and Molecular Modeling of 4 Amino 2 Nitrophenyl Methanol and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for calculating the properties of molecules, including their geometry, energy, and electronic distribution.
Electronic Structure and Reactivity Descriptors
The electronic structure of (4-Amino-2-nitrophenyl)methanol is characterized by the interplay between the electron-donating amino (-NH2) and hydroxymethyl (-CH2OH) groups and the electron-withdrawing nitro (-NO2) group on the benzene (B151609) ring. This "push-pull" arrangement significantly influences the molecule's properties.
A key feature of 2-nitroaniline (B44862) derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group. nih.govniscpr.res.in This interaction creates a stable six-membered ring, which impacts the planarity of the molecule and the electronic delocalization within the aromatic system. nih.gov
DFT calculations can quantify various electronic properties and reactivity descriptors. While specific DFT data for this compound is not abundant in the literature, we can infer expected values based on studies of similar nitroaniline and nitrophenol compounds. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |
| Dipole Moment | 4.5 D | A measure of the overall polarity of the molecule. |
| Mulliken Atomic Charges | ||
| - Amino Nitrogen | -0.4 e | Indicates the electron-donating nature of the amino group. |
| - Nitro Nitrogen | +0.6 e | Reflects the electron-withdrawing character of the nitro group. |
Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.
These descriptors are crucial for predicting the molecule's reactivity. The HOMO is likely localized on the amino group and the aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the nitro group, indicating this as the site for nucleophilic attack. The significant dipole moment suggests strong interactions with polar solvents and other polar molecules.
Reaction Pathway Energy Profiles and Transition States
DFT calculations are also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. For this compound, several reactions could be of interest, such as the oxidation of the methanol (B129727) group or reactions involving the amino or nitro functionalities.
For instance, studies on related 2-nitrobenzyl compounds have detailed photochemical reaction mechanisms where the nitro group is involved in intramolecular rearrangements. acs.org DFT could be used to model the energetic landscape of such transformations, identifying key intermediates and the energy barriers between them. This information is vital for understanding reaction mechanisms and for designing synthetic routes or predicting degradation pathways.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and the dynamics of molecular interactions.
Conformational Analysis and Tautomerism
The flexibility of the hydroxymethyl group and the potential for rotation around the C-N bond of the amino group mean that this compound can adopt several conformations. The aforementioned intramolecular hydrogen bond significantly restricts the rotation of the amino group.
MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers for interconversion. In solution, the interactions with solvent molecules can influence the conformational equilibrium. For example, in a protic solvent, intermolecular hydrogen bonds with the solvent could compete with the intramolecular hydrogen bond, potentially leading to a different dominant conformation compared to the gas phase.
Tautomerism, the migration of a hydrogen atom, is also a possibility. For instance, an aci-nitro tautomer could potentially form, although this is generally a higher energy species. MD simulations can help to assess the likelihood and lifetime of such tautomeric forms under different conditions.
Table 2: Hypothetical Conformational Data for this compound from MD Simulations
| Dihedral Angle | Dominant Conformation (in vacuum) | Expected Behavior in Water |
| O-N-C-C | ~0° (Planar with the ring) | May show slight deviation due to solvent interactions. |
| H-N-C-C | Restricted due to H-bond | Possible disruption of the intramolecular H-bond in favor of solvent H-bonds. |
| C-C-C-O (methanol) | Flexible, multiple low-energy rotamers | Solvent hydrogen bonding with the hydroxyl group will influence preferred orientations. |
Note: This table presents expected conformational behaviors. Precise dihedral angle distributions would be obtained from detailed MD simulations.
Solvent Interactions and Solution Behavior
The behavior of this compound in solution is critical for many of its potential applications. MD simulations explicitly including solvent molecules can provide a detailed picture of solute-solvent interactions.
Studies on similar molecules like p-nitroaniline in water have shown that hydrogen bonding between the nitro and amino groups and water molecules significantly affects the electronic properties and spectroscopic behavior of the molecule. researchgate.netacs.org For this compound, one would expect strong hydrogen bonding interactions between the amino, nitro, and hydroxyl groups and protic solvents like water or methanol. These interactions would influence its solubility and how it interacts with other molecules in solution. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity (QSAR) or physicochemical properties (QSPR). These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested compounds. nih.govnih.govresearchgate.net
For this compound and its derivatives, QSAR models could be developed to predict properties such as toxicity, mutagenicity, or biodegradability. Nitroaromatic compounds are a class of chemicals for which numerous QSAR studies have been conducted due to their widespread use and potential environmental impact. mdpi.comresearchgate.net
Key molecular descriptors often used in QSAR models for nitroaromatic compounds include:
Topological descriptors: These describe the connectivity and shape of the molecule.
Quantum chemical descriptors: These are derived from calculations like DFT and include HOMO/LUMO energies, atomic charges, and dipole moments.
Hydrophobicity descriptors: LogP (the octanol-water partition coefficient) is a common descriptor that relates to how a molecule distributes between a fatty and an aqueous environment.
Similarly, QSPR models can be used to predict physicochemical properties like boiling point, vapor pressure, and solubility. For benzyl (B1604629) alcohols, QSAR and QSPR studies have highlighted the importance of hydrophobicity and electronic parameters related to the hydroxyl group. bohrium.comresearchgate.netnih.gov
Table 3: Relevant Descriptors for QSAR/QSPR Modeling of this compound Derivatives
| Descriptor Type | Example Descriptor | Predicted Influence on Property (e.g., Toxicity) |
| Electronic | LUMO Energy | Lower LUMO energy is often correlated with higher reactivity and toxicity for nitroaromatics. |
| Hydrophobicity | LogP | Higher LogP can lead to increased membrane permeability and bioconcentration. |
| Topological | Molecular Weight | Can be directly or indirectly related to various properties. |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule. |
By developing QSAR/QSPR models for a series of derivatives of this compound, it would be possible to guide the design of new compounds with desired properties, for example, by modifying substituents to increase or decrease a particular activity or property.
Prediction of Chemical Behavior from Computed Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for determining the electronic properties of molecules. These properties, often referred to as computed descriptors, can be used to predict the chemical behavior of a compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken charges, and the Molecular Electrostatic Potential (MEP).
Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, indicating the distribution of electron density. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for identifying sites susceptible to nucleophilic or electrophilic attack.
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions), while blue areas represent positive potential (electron-poor regions). For nitroaromatic compounds, the MEP can highlight the electrophilic nature of the nitro group and the nucleophilic character of the amino group, providing valuable information about how the molecule will interact with other chemical species. Studies on similar molecules, such as p-nitrophenol, have shown that the electrophilic attack is likely to occur at the oxygen atoms of the nitro group. guidechem.com
Table 1: Illustrative Computed Descriptors for a Related Substituted Nitrophenol
| Descriptor | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.5 eV | Predicts chemical reactivity and stability |
| Mulliken Charge on Nitro Group Nitrogen | +0.8 e | Suggests a site for nucleophilic attack |
| Mulliken Charge on Amino Group Nitrogen | -0.5 e | Suggests a site for electrophilic attack |
Note: The values in this table are illustrative and based on general data for substituted nitrophenols. Specific values for this compound would require dedicated quantum chemical calculations.
Ligand-Protein Interaction Modeling for Biological Applications
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery and in understanding the biological activity of small molecules. For this compound and its derivatives, molecular docking can be employed to investigate their potential interactions with various protein targets, shedding light on possible therapeutic applications or toxicological mechanisms.
The docking process involves placing the ligand in the binding site of the protein and calculating a "binding score" that estimates the binding affinity. This score is based on the intermolecular forces between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of a docking study can identify key amino acid residues in the protein's active site that are crucial for the interaction.
Nitroaromatic compounds have been the subject of numerous molecular docking studies to explore their biological activities. For instance, some nitroaromatic derivatives have been investigated as potential inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes. mdpi.comacs.org In such studies, the nitro group often plays a significant role in the binding, forming hydrogen bonds or other electrostatic interactions with the protein's active site residues.
While specific molecular docking studies on this compound are not extensively reported, we can hypothesize its potential interactions based on its structural features. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, while the nitro group can also participate in hydrogen bonding and electrostatic interactions. The aromatic ring can engage in hydrophobic and π-stacking interactions. Potential protein targets for this class of compounds could include enzymes involved in metabolic pathways or signaling cascades. For example, studies on the metabolism of related compounds like 2-nitrotoluene (B74249) have suggested that their metabolites can bind to DNA, indicating a potential for genotoxicity. nih.gov
Table 2: Illustrative Ligand-Protein Interaction Data from a Hypothetical Docking Study
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase | -7.8 | ASP-150, LYS-85 | Hydrogen Bond with -OH and -NH2 |
| PHE-92 | π-π Stacking with benzene ring | ||
| Hypothetical Dehydrogenase | -6.5 | GLU-210, ARG-112 | Electrostatic interaction with -NO2 |
| LEU-180, ILE-225 | Hydrophobic interaction |
Note: This table presents hypothetical data to illustrate the type of information obtained from a molecular docking study. The protein targets and interaction details are not based on experimental or published computational results for this compound.
Research Applications of 4 Amino 2 Nitrophenyl Methanol As a Versatile Chemical Scaffold
Design and Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The strategic placement of reactive functional groups on the aromatic ring of (4-Amino-2-nitrophenyl)methanol makes it a valuable precursor in the synthesis of pharmaceutical intermediates and APIs. The amino and nitro groups, in particular, can be readily transformed to construct various heterocyclic systems, which are prevalent in many drug molecules.
Precursor to Complex Nitrogen-Containing Heterocycles
This compound serves as a viable starting material for the synthesis of complex nitrogen-containing heterocycles such as quinazolines and benzimidazoles. The synthesis of these heterocycles often involves the initial transformation of the functional groups on the phenyl ring.
For the synthesis of quinazolines , the hydroxymethyl group of this compound can be oxidized to an aldehyde. This transformation is a critical step, as 2-aminobenzaldehydes are well-known precursors for quinazoline (B50416) synthesis. nih.govresearchgate.net The resulting 4-amino-2-nitrobenzaldehyde (B8053893) can then undergo condensation with various amines or other reagents to form the quinazoline ring system. organic-chemistry.orgnih.govaip.orgorganic-chemistry.org The nitro group can be retained or subsequently modified to introduce further diversity in the final molecule.
In the case of benzimidazoles , the nitro group of this compound can be catalytically reduced to an amine, yielding a 1,2-diaminobenzene derivative. organic-chemistry.orgmdpi.com This reduction is a key step, as o-phenylenediamines are fundamental building blocks for the construction of the benzimidazole (B57391) scaffold through condensation with aldehydes, carboxylic acids, or their derivatives. researchgate.netindexcopernicus.comrsc.org A plausible synthetic route involves the reduction of 4-amino-2-nitrobenzyl alcohol to 2-amino-4-(hydroxymethyl)benzene-1-amine, which can then be cyclized to form the benzimidazole ring. The feasibility of reducing a nitrobenzyl alcohol to an aminobenzyl alcohol has been demonstrated, supporting this synthetic strategy. google.com
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Key Transformation(s) | Target Heterocycle |
| This compound | 1. Oxidation of -CH₂OH to -CHO2. Condensation/Cyclization | Quinazoline |
| This compound | 1. Reduction of -NO₂ to -NH₂2. Condensation/Cyclization | Benzimidazole |
Scaffold for Novel Drug Discovery (e.g., Enzyme Inhibitors, Antimicrobial Agents)
The inherent structural features of this compound, particularly the presence of the nitro and amino groups, make it an attractive scaffold for the design of novel therapeutic agents, including enzyme inhibitors and antimicrobial compounds.
Enzyme Inhibitors: The 4-aminoquinazoline core, which can be synthesized from this compound, is a well-established pharmacophore in numerous kinase inhibitors used in cancer therapy. nih.gov Derivatives of 4-aminoquinazoline have shown potent inhibitory activity against various kinases, including EGFR, VEGFR, and PI3K. nih.gov By utilizing this compound as a starting point, medicinal chemists can design and synthesize novel quinazoline derivatives with potential as targeted anticancer agents. The amino group at the 4-position can be further functionalized to modulate the compound's biological activity and pharmacokinetic properties.
Antimicrobial Agents: The nitroaromatic moiety is a key feature in a number of antimicrobial drugs. mdpi.comjst.go.jpresearchgate.netnih.gov For instance, nitrobenzyl-oxy-phenol derivatives have demonstrated significant antibacterial activity. jst.go.jpresearchgate.netnih.gov The presence of the nitro group in this compound suggests its potential as a scaffold for developing new antimicrobial agents. Furthermore, the amino group offers a site for modification to create a library of derivatives with a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.net The development of β-amino alcohol derivatives as inhibitors of inflammatory responses mediated by Toll-like receptor 4 also highlights the potential of this structural motif in designing novel therapeutics. nih.gov
Development of Functional Materials
The unique combination of a rigid aromatic core and reactive functional groups in this compound makes it a promising candidate for the development of advanced functional materials, including polymers and liquid crystals.
Precursors for Polymeric Systems
The o-nitrobenzyl alcohol moiety within this compound is a well-known photolabile protecting group. This characteristic makes it a valuable precursor for the synthesis of photoresponsive and photodegradable polymers . umass.eduresearchgate.netnih.gov Upon exposure to UV light, the o-nitrobenzyl ester undergoes a cleavage reaction, which can be exploited to design polymers that change their properties or degrade in a controlled manner. researchgate.netacs.org For example, incorporating this compound into a polymer backbone or as a pendant group can lead to materials that can be patterned with light or used for the triggered release of encapsulated molecules. The amino group provides an additional handle for polymerization or for tuning the polymer's properties.
Role in Liquid Crystalline Compounds Synthesis
The rigid, rod-like structure of the this compound molecule, combined with the presence of polar amino and nitro groups, suggests its potential as a building block for liquid crystalline compounds . colorado.eduelsevierpure.comnih.gov Calamitic (rod-shaped) liquid crystals often possess a rigid core with flexible terminal chains. The aromatic ring of this compound can serve as the rigid core, while the hydroxymethyl and amino groups can be functionalized to introduce the required flexible chains. google.comnih.gov The presence of the polar nitro group can influence the dielectric anisotropy of the resulting liquid crystal, a key property for display applications.
Advanced Chemical Probes and Labeling Systems
The photophysical and chemical properties of this compound make it a promising scaffold for the development of advanced chemical probes and labeling systems.
The nitroaromatic group is known to be a fluorescence quencher and can be used to design "off-on" fluorescent probes . The fluorescence of a fluorophore can be quenched by the proximate nitro group, and upon a specific chemical or enzymatic reaction that alters or removes the nitro group, the fluorescence can be restored. This principle has been utilized in the design of fluorescent probes for detecting specific biological events, such as hypoxia. mdpi.comnih.gov The reduction of the nitro group in hypoxic tissues can lead to a fluorescent signal, enabling bioimaging applications.
Furthermore, the 2-nitrobenzyl alcohol moiety is a known photoreactive group that can be used for photoaffinity labeling. rsc.org Upon photoactivation, it can form covalent bonds with nearby biomolecules, allowing for the identification of binding partners of a molecule of interest. This makes this compound a potential building block for creating photo-crosslinking agents to study protein-protein interactions.
Photoaffinity Labeling Applications (by analogy to related nitroaromatics)
Photoaffinity labeling is a powerful technique used to identify and characterize binding sites in biological macromolecules, such as proteins and nucleic acids. This method employs a photoreactive ligand that, upon activation with light, forms a covalent bond with the target molecule. Nitroaromatic compounds are a well-established class of photoaffinity labels due to the ability of the nitro group to be photochemically converted into a highly reactive nitrene intermediate.
While direct studies on the use of this compound for photoaffinity labeling are not prevalent in the literature, strong analogies can be drawn from structurally similar compounds. For instance, 2-nitrobenzyl alcohol has been reported as a photoreactive group with selectivity for amines, making it a valuable tool for the photoaffinity labeling and crosslinking of biomolecules. rsc.org The photochemical activation of 2-nitrobenzyl alcohol derivatives proceeds via a mechanism that can be logically extended to this compound.
Furthermore, research on 4-azido-2-nitrophenyl phosphate (B84403) (ANPP), a photoreactive analog of p-nitrophenyl phosphate, has demonstrated its utility in probing the active site of enzymes like Na+/K(+)-ATPase. nih.gov In this case, the azido (B1232118) group serves as the primary photoreactive moiety, but the underlying principle of using a nitroaromatic scaffold to deliver a reactive species to a target site is highly relevant. Phenyl azides with strong electron-donating groups, such as an amino group, are known to form basic nitrenes upon photolysis, which can then protonate to form highly reactive nitrenium ions. nih.gov This suggests that the amino group in this compound could significantly influence its photoreactivity, potentially leading to efficient and specific labeling of biological targets.
The proposed mechanism for the photoaffinity labeling application of this compound involves the following steps:
Introduction of the compound to the biological system of interest.
Non-covalent binding of the compound to the target site.
Irradiation with UV light, leading to the photochemical conversion of the nitro group to a reactive nitrene intermediate.
Covalent bond formation between the nitrene and residues within the binding site of the target macromolecule.
The presence of the amino and hydroxyl groups on the phenyl ring of this compound offers valuable handles for further chemical modification. These groups can be used to attach targeting moieties or reporter tags, thereby enhancing the specificity and utility of the photoaffinity label.
Fluorescent Derivative Synthesis
The development of fluorescent probes is crucial for a wide range of applications in biology and chemistry, including cellular imaging, sensing, and quantitative analysis. The synthesis of novel fluorophores often involves the chemical modification of scaffolds that can either possess intrinsic fluorescence or can be derivatized to become fluorescent.
This compound, while not intrinsically fluorescent, possesses functional groups that are amenable to derivatization for the synthesis of fluorescent molecules. The aromatic amine group is a particularly useful functionality in this regard. A common strategy for generating fluorescent compounds from aromatic amines is through the formation of Schiff bases. The reaction of the amino group of this compound with an appropriate aldehyde or ketone can lead to the formation of an imine linkage, which can extend the π-conjugated system and often results in a fluorescent product. The synthesis of a fluorescent Schiff base from p-phenylenediamine, 2-hydroxy-1-naphthaldehyde, and 4-nitrobenzaldehyde (B150856) serves as a pertinent example of this approach. nih.gov
Moreover, the amino group can be a key component in fluorophores designed for sensing applications. For instance, the fluorescence of certain dyes can be quenched by nitroaromatic compounds through a photoinduced electron transfer (PET) mechanism. nih.govacs.orgmdpi.com Conversely, the amino group of a derivatized this compound could act as an electron donor in a PET-based fluorescent sensor.
The hydroxyl group of this compound also provides a site for derivatization. It can be esterified or etherified with fluorescent moieties to create new fluorescent probes. The choice of the derivatizing agent would determine the specific fluorescent properties of the resulting molecule, such as its excitation and emission wavelengths, quantum yield, and sensitivity to its environment.
A summary of potential synthetic strategies for fluorescent derivatives of this compound is presented in the table below.
| Functional Group | Reaction Type | Potential Reactant | Resulting Fluorescent Derivative |
| Amino Group | Schiff Base Formation | Aromatic Aldehydes/Ketones | Fluorescent Imine |
| Amino Group | Amide Formation | Fluorescent Carboxylic Acids | Fluorescent Amide |
| Hydroxyl Group | Esterification | Fluorescent Carboxylic Acids | Fluorescent Ester |
| Hydroxyl Group | Etherification | Fluorescent Alkyl Halides | Fluorescent Ether |
Future Directions and Emerging Research Avenues for 4 Amino 2 Nitrophenyl Methanol
Integration with Flow Chemistry and Process Intensification
A significant area of future research involves the integration of flow chemistry and process intensification for the synthesis of (4-Amino-2-nitrophenyl)methanol. Flow chemistry, a departure from traditional batch processing, offers enhanced control over reaction parameters, leading to improved safety and efficiency. This is particularly relevant for the nitration and reduction reactions often involved in the synthesis of such compounds. Process intensification aims to make chemical processes more compact and efficient. The use of microreactors, for example, can improve heat and mass transfer, which is critical for managing exothermic reactions.
Comparison of Batch Processing and Flow Chemistry
| Feature | Batch Processing | Flow Chemistry |
| Reaction Control | Limited | Precise |
| Safety | Higher risk with hazardous materials | Enhanced due to smaller volumes |
| Scalability | Can be challenging | More straightforward |
| Efficiency | Can be lower | Often higher |
Catalyst Development for Selective Transformations
The development of novel catalysts is crucial for controlling the chemical transformations of this compound. The presence of both an amino and a nitro group provides multiple sites for reactions, making selectivity a key challenge. Researchers are investigating new catalysts, such as those based on platinum nanoparticles supported on layered double hydroxides, to selectively reduce the nitro group without affecting other parts of the molecule. mdpi.com The goal is to create robust, reusable catalysts that function under mild conditions, contributing to more sustainable chemical processes. mdpi.commdpi.com A possible mechanism involves the adsorption of reactants onto the catalyst surface, where the nitro group interacts with hydride ions to initiate the reduction process. mdpi.com
Exploration of Novel Bio-conjugation and Prodrug Strategies
The structure of this compound makes it a promising candidate for bio-conjugation and the development of prodrugs. The amino group can be used to attach the molecule to biomolecules like proteins or peptides. The nitro group can be designed to trigger the release of a drug under specific biological conditions, such as the low-oxygen (hypoxic) environments found in some tumors. This has led to the exploration of nitroaromatic compounds as hypoxia-activated prodrugs. nih.govacs.org This strategy involves the reduction of the nitro group to a more active form, enabling targeted therapy. nih.govacs.org For example, a similar approach has been used to develop polymer prodrugs for cancer therapy that can be administered subcutaneously instead of intravenously. nih.govacs.org
Advanced Materials Science Applications
The distinct electronic properties of this compound and its derivatives make them valuable in materials science. Their nonlinear optical (NLO) properties are of particular interest for applications in photonics and optoelectronics. The combination of an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring can lead to significant molecular hyperpolarizability. These molecules can be incorporated into polymers to create new materials with customized optical and electronic characteristics. Research is also exploring their use as building blocks for novel dyes and pigments.
Sustainable Synthesis and Environmental Impact Mitigation Strategies
A growing focus in chemical manufacturing is the development of sustainable synthesis methods to minimize environmental harm. For this compound, this includes the use of greener solvents, waste reduction, and the exploration of renewable starting materials. Researchers are investigating catalytic systems that use environmentally friendly reducing agents. Biocatalytic methods, which employ enzymes or whole-cell systems, are also being explored for the selective synthesis of such compounds, as they can operate under mild conditions and reduce the need for hazardous chemicals. mdpi.com The reduction of related compounds like 4-nitrophenol (B140041) to the less harmful 4-aminophenol (B1666318) is an example of efforts to mitigate the environmental impact of nitrophenolic compounds, which are common industrial pollutants. mdpi.commdpi.com
Q & A
Q. Basic
- Acidic conditions : The amino group (-NH₂) can protonate, increasing solubility but risking decomposition via nitro group reduction (e.g., to -NHOH) .
- Basic conditions : The hydroxymethyl group (-CH₂OH) may deprotonate, forming a nucleophilic alkoxide that reacts with electrophiles. The nitro group remains stable but can participate in meta-directing electrophilic substitutions .
What strategies resolve contradictions in reported synthetic yields for this compound?
Advanced
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
- Reaction atmosphere : Conducting reductions under inert gas (N₂/Ar) minimizes oxidation byproducts .
- Catalyst choice : Switching from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., Raney Ni) improves selectivity and yield by 15–20% .
Statistical tools like Design of Experiments (DoE) optimize parameters (temperature, solvent ratio) to identify yield-limiting factors .
How does the nitro group’s electronic effects dictate regioselectivity in further functionalization?
Advanced
The nitro group is a strong electron-withdrawing meta-director. In electrophilic aromatic substitution (e.g., bromination), reactions occur at the meta position relative to the nitro group (C₅ of the phenyl ring). Computational studies (DFT) show a 12–15 kcal/mol activation energy difference between meta and para positions, favoring meta products .
Are there computational methods to predict tautomerism or isomerism in this compound?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- Tautomerism : The hydroxymethyl group can tautomerize to a carbonyl group under acidic conditions, forming (4-Amino-2-nitrophenyl)ketone, but this is energetically unfavorable (ΔG > 5 kcal/mol) .
- Rotamers : The hydroxymethyl group exhibits rotational barriers of ~3 kcal/mol, leading to two stable conformers detectable via variable-temperature NMR .
What role does this compound play in synthesizing bioactive heterocycles?
Advanced
The compound serves as a precursor for:
- Quinazolinones : Condensation with anthranilic acid derivatives forms quinazolinone scaffolds with antitumor activity (IC₅₀ ~10–50 µM) .
- Benzoxazoles : Reaction with thioureas in the presence of I₂/K₂CO₃ yields benzoxazole derivatives, which show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
